(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532669
InChI: InChI=1S/C14H25ClN2O3/c1-5-17(12(18)9-15)11-7-6-8-16(10-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1
SMILES: CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13532669

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl (3R)-3-[(2-chloroacetyl)-ethylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C14H25ClN2O3/c1-5-17(12(18)9-15)11-7-6-8-16(10-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1
Standard InChI Key NWOCEPGJFCTXOU-LLVKDONJSA-N
Isomeric SMILES CCN([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
SMILES CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Canonical SMILES CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl

Introduction

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula and significant potential in medicinal chemistry. This compound is primarily used in research and development within the pharmaceutical industry due to its versatile chemical structure and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps, including the reaction of appropriate precursors under controlled conditions. While specific synthesis protocols are not detailed in the provided sources, the compound's structure suggests it can undergo various chemical reactions, such as hydrolysis or further derivatization, which are common in organic synthesis.

Comparison with Similar Compounds

CompoundMolecular WeightCAS NumberSynonyms
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester304.81 g/mol1353998-29-4(R)-tert-Butyl 3-(2-chloro-N-ethylacetamido)piperidine-1-carboxylate
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester318.84 g/mol1353993-41-5(R)-tert-Butyl 3-(2-chloro-N-isopropylacetamido)piperidine-1-carboxylate

This table highlights the differences in molecular weight and CAS numbers between two similar piperidine derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator